(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791665
InChI: InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3/t12-/m0/s1
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

CAS No.:

Cat. No.: VC15791665

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name ethyl (1S)-1-amino-2,3-dihydroindene-1-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3/t12-/m0/s1
Standard InChI Key UBJMPCLTXLHGKE-LBPRGKRZSA-N
Isomeric SMILES CCOC(=O)[C@@]1(CCC2=CC=CC=C21)N
Canonical SMILES CCOC(=O)C1(CCC2=CC=CC=C21)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a 2,3-dihydro-1H-indene system—a bicyclic framework with a five-membered ring fused to a benzene ring. Key functional groups include:

  • Amino group (-NH₂) at position 1, contributing to basicity and hydrogen-bonding capacity.

  • Ethyl carboxylate ester (-COOEt) at position 1, enhancing lipophilicity and serving as a protecting group for carboxylic acids.

  • Chiral center at position 1, with the (S)-configuration dictating stereoselective interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight221.26 g/mol
IUPAC Name(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
CAS RegistryNot yet assigned
Stereochemistry(S)-configuration at C1

Spectroscopic Characterization

While direct data for this compound is limited, analogues suggest characteristic spectral features:

  • ¹H NMR: Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 6.5–7.5 ppm), and amino protons (δ 1.5–2.5 ppm, broad).

  • IR Spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹) and N-H (~3350 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

Reported methods for related indene derivatives provide insight into plausible pathways:

Catalytic Hydrogenation

Indene undergoes hydrogenation over palladium catalysts to yield 2,3-dihydroindene, a precursor for further functionalization .

Stereoselective Amination

Chiral auxiliaries or asymmetric catalysis introduce the amino group at position 1. For example, enzymatic resolution or transition metal-catalyzed amination could achieve the (S)-configuration .

Esterification

Carboxylation followed by ethyl ester formation via Fischer esterification (ethanol, acid catalyst) completes the synthesis .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Hypothetical)
HydrogenationH₂, Pd/C, EtOAc, 25°C85–90%
AminationNH₃, CuCl₂, 80°C60–70%
EsterificationEthanol, H₂SO₄, reflux75–85%

Industrial Scalability

Batch reactors with temperature-controlled zones and continuous-flow systems may optimize yield and enantiomeric excess (ee > 98%). Solvent recovery systems would enhance sustainability.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<5 mg/mL) .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester group. Storage at -20°C under nitrogen is recommended.

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) would likely show a retention time of 8–10 minutes, with UV detection at 254 nm .

Challenges and Future Directions

Knowledge Gaps

  • No peer-reviewed studies directly investigate this compound.

  • Toxicity and pharmacokinetic profiles remain uncharacterized.

Research Priorities

  • Stereoselective Synthesis: Developing enantioselective routes with >99% ee.

  • Biological Screening: Testing against cancer cell lines and microbial pathogens.

  • Computational Modeling: Docking studies to predict target binding affinities.

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